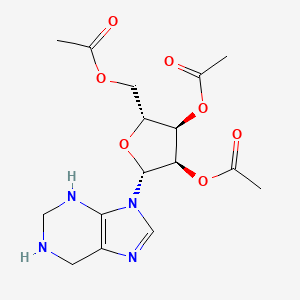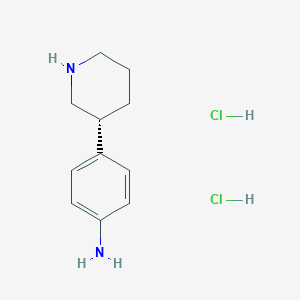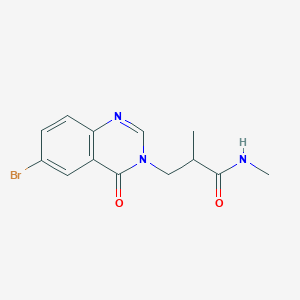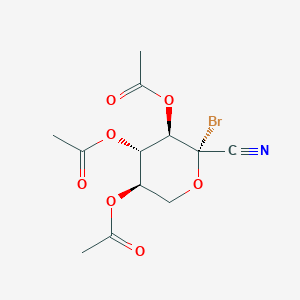
Hexamethylenebis(dimethylhexadecylammonium), dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexamethylenebis(dimethylhexadecylammonium), dichloride is a quaternary ammonium compound known for its surfactant and antimicrobial properties. It is commonly used in various industrial and medical applications due to its effectiveness in reducing surface tension and its ability to disrupt microbial cell membranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexamethylenebis(dimethylhexadecylammonium), dichloride can be synthesized through the reaction of hexadecylamine with benzyl chloride, followed by methylation with methyl chloride. The reaction typically occurs at elevated temperatures around 100°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization and filtration processes to obtain a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions
Hexamethylenebis(dimethylhexadecylammonium), dichloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
Hexamethylenebis(dimethylhexadecylammonium), dichloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate its effects on cell membranes.
Medicine: Utilized as an antiseptic and disinfectant in medical settings.
Industry: Applied in textile dyeing, leather processing, and as a preservative in various products
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties, which allow it to disrupt microbial cell membranes. This disruption leads to cell lysis and death. The quaternary ammonium group interacts with the lipid bilayer of cell membranes, causing increased permeability and eventual cell rupture .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyldimethylhexadecylammonium chloride
- Cetalkonium chloride
- Hexadecyltrimethylammonium bromide
Uniqueness
Hexamethylenebis(dimethylhexadecylammonium), dichloride is unique due to its dual long-chain alkyl groups, which enhance its surfactant and antimicrobial properties compared to similar compounds. This structural feature allows it to be more effective in applications requiring strong surface activity and microbial inhibition .
Propiedades
Número CAS |
30100-41-5 |
|---|---|
Fórmula molecular |
C42H90Cl2N2 |
Peso molecular |
694.1 g/mol |
Nombre IUPAC |
hexadecyl-[6-[hexadecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C42H90N2.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-43(3,4)41-37-33-34-38-42-44(5,6)40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-42H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
ZHVSVGZRWKSGDU-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12847206.png)




![5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12847235.png)
![(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12847244.png)


![Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12847266.png)
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847269.png)

